Absolute Stereochemical Configuration Verified by Optical Rotation
The (R)-stereoisomer of piperidine-2-carboxylic acid methyl ester hydrochloride exhibits a specific optical rotation ([α]D) of +36.60° (c=1% in H₂O), confirming its D-configuration . This is in stark contrast to the free (R)-pipecolic acid ([α]D +27°, c=1 in H₂O) and its (S)-enantiomer (L-homoproline methyl ester hydrochloride, CAS 18650-39-0) which would exhibit a negative rotation .
| Evidence Dimension | Specific Optical Rotation |
|---|---|
| Target Compound Data | [α]D +36.60° (c=1% in H₂O) |
| Comparator Or Baseline | (R)-Pipecolic acid: [α]D +27° (c=1 in H₂O); (S)-enantiomer methyl ester: negative rotation (class-level inference) |
| Quantified Difference | +36.60° vs. +27° for the free acid; sign inversion for (S)-enantiomer |
| Conditions | Polarimetry, 20°C, in water |
Why This Matters
This quantifiable optical rotation value serves as a primary identity and purity checkpoint for procurement, ensuring the correct enantiomer has been supplied.
